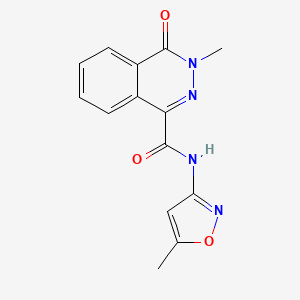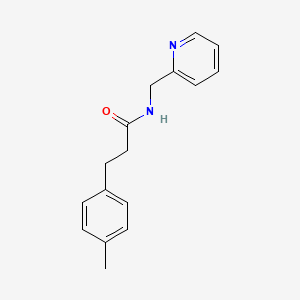![molecular formula C23H29FN2O B4440656 1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4440656.png)
1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine
Overview
Description
1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine, also known as TFMPP, is a psychoactive substance that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used as a recreational drug due to its euphoric and hallucinogenic effects. However, TFMPP has also gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It also has affinity for the dopamine D2 receptor. Activation of these receptors leads to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine are mediated through its interaction with serotonin and dopamine receptors. Activation of the 5-HT1A receptor leads to anxiolytic and antidepressant effects, while activation of the 5-HT2A receptor leads to hallucinogenic effects. 1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine also has affinity for the dopamine D2 receptor, which may contribute to its euphoric effects.
Advantages and Limitations for Lab Experiments
1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine has advantages and limitations for use in lab experiments. Its ability to selectively target serotonin and dopamine receptors makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, its psychoactive effects may also pose a challenge in interpreting the results of experiments.
Future Directions
There are several future directions for research on 1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine. One area of interest is its potential therapeutic applications in psychiatry, neurology, and oncology. Further studies are needed to determine the optimal dosing and administration routes for these applications. Another area of interest is the development of more selective and potent 1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine derivatives that can target specific serotonin and dopamine receptor subtypes. Finally, more research is needed to understand the long-term effects of 1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine use and its potential for abuse.
Scientific Research Applications
1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. In psychiatry, 1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine has been shown to have anxiolytic and antidepressant effects. In neurology, 1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine has been studied for its potential neuroprotective effects in Parkinson's disease and stroke. In oncology, 1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine has been investigated for its anti-cancer properties.
properties
IUPAC Name |
3-(4-tert-butylphenyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O/c1-23(2,3)19-11-8-18(9-12-19)10-13-22(27)26-16-14-25(15-17-26)21-7-5-4-6-20(21)24/h4-9,11-12H,10,13-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUVXPZRFPUFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-tert-butoxy-2-propanol dihydrochloride](/img/structure/B4440577.png)
![3-amino-N-(sec-butyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440580.png)
![N-[4-(allyloxy)phenyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440582.png)
![N,N-diethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4440588.png)

![N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440603.png)
![N-(2,6-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440611.png)
![2-[(5-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4440614.png)

![6-fluoro-2-methyl-3-[(3-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B4440626.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-4-methoxybenzamide](/img/structure/B4440646.png)

![3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4440657.png)